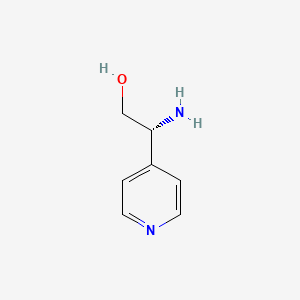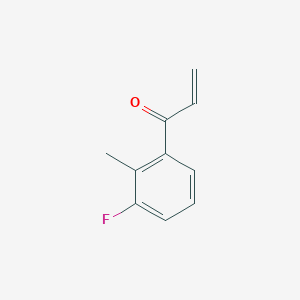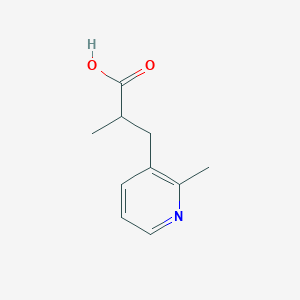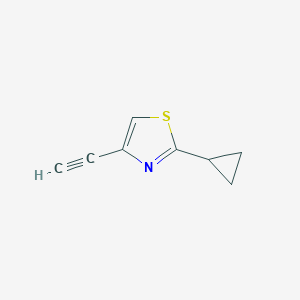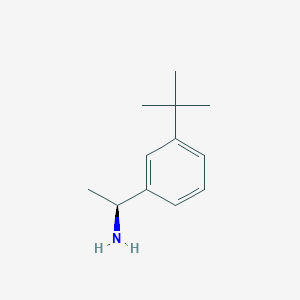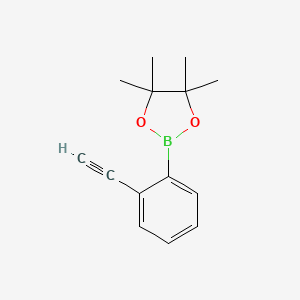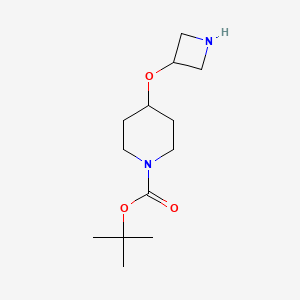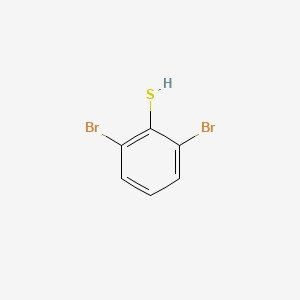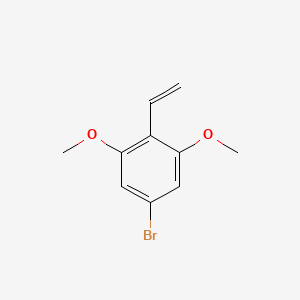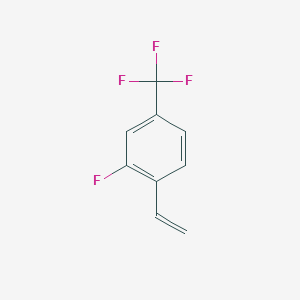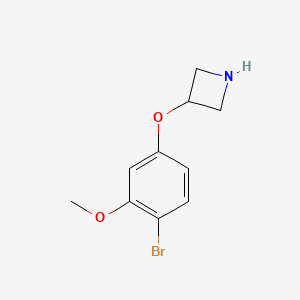
3-(4-Bromo-3-methoxyphenoxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12BrNO2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo and methoxy substituent on the phenoxy ring, which is attached to the azetidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine typically involves the reaction of 4-bromo-3-methoxyphenol with azetidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (MeCN) or methanol (MeOH) at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain product quality and yield.
化学反应分析
Types of Reactions
3-(4-Bromo-3-methoxyphenoxy)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The azetidine ring can be opened under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds .
科学研究应用
3-(4-Bromo-3-methoxyphenoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other materials
作用机制
The mechanism of action of 3-(4-Bromo-3-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenoxy ring can influence the compound’s binding affinity and specificity towards these targets. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action .
相似化合物的比较
Similar Compounds
3-(3-Bromo-4-methoxyphenoxy)azetidine: Similar in structure but with different positions of the bromo and methoxy groups.
Aziridines: Three-membered nitrogen-containing heterocycles with different reactivity and stability profiles.
Uniqueness
3-(4-Bromo-3-methoxyphenoxy)azetidine is unique due to its specific substitution pattern on the phenoxy ring and the presence of the azetidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
3-(4-bromo-3-methoxyphenoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-7(2-3-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIPVWKUDWSRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CNC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
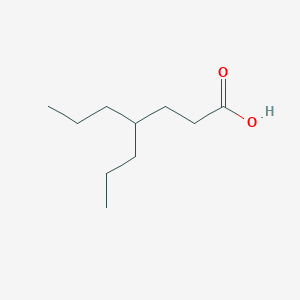
![O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine](/img/structure/B8067176.png)
